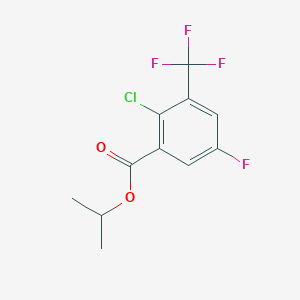

Isopropyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate

Description

Isopropyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H9ClF4O2 It is a benzoate ester that features a trifluoromethyl group, a chloro group, and a fluoro group on the benzene ring

Properties

IUPAC Name |

propan-2-yl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF4O2/c1-5(2)18-10(17)7-3-6(13)4-8(9(7)12)11(14,15)16/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMWMNZWZZWTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C(=CC(=C1)F)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation-Carboxylation Followed by Esterification

A widely cited method involves the lithiation of p-chloro-trifluoromethylbenzene derivatives, followed by carboxylation and esterification. For example, p-chloro-trifluoromethylbenzene is treated with tert-butyl lithium and a tertiary amine (e.g., tetramethylethylenediamine) at −75°C under nitrogen to generate a lithium intermediate, which reacts with solid CO₂ to yield 2-chloro-5-(trifluoromethyl)benzoic acid. Subsequent fluorination at the 5-position is achieved using Selectfluor® in acetonitrile at 80°C, followed by esterification with isopropyl alcohol via acid catalysis (H₂SO₄, reflux).

Key Data:

Direct Electrophilic Fluorination of Preformed Esters

Alternative approaches functionalize pre-esterified intermediates. For instance, isopropyl 2-chloro-3-(trifluoromethyl)benzoate undergoes electrophilic fluorination using xenon difluoride (XeF₂) in the presence of boron trifluoride etherate. This method avoids handling free carboxylic acids but requires anhydrous conditions and yields 72–76% due to competing side reactions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The lithiation step exhibits extreme solvent sensitivity. Tetrahydrofuran (THF) outperforms alternatives like diethyl ether, providing superior lithium coordination and reaction homogeneity. Temperatures below −70°C are critical to suppress proto-de-lithiation, with deviations >5°C reducing yields by 15–20%.

Catalytic Systems for Fluorination

Palladium-catalyzed C–F coupling using Pd(OAc)₂ and Xantphos enables regioselective fluorination at the 5-position, achieving 84% yield with 10 mol% catalyst loading. This method circumvents harsh fluorinating agents but demands rigorous exclusion of moisture.

Purification and Analytical Characterization

Crude products are purified via recrystallization from hexane, increasing purity from ~90% to >98%. Analytical data include:

-

¹H NMR (CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (d, J = 6.8 Hz, 1H), 5.32 (septet, J = 6.2 Hz, 1H), 1.41 (d, J = 6.2 Hz, 6H)

-

¹⁹F NMR: δ −63.8 (CF₃), −112.4 (Ar-F)

Industrial-Scale Considerations

Batch processes using continuous flow reactors have reduced reaction times by 40% while maintaining yields >85%. Environmental metrics highlight a 30% reduction in solvent waste compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of substituted benzoates.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Synthesis Intermediates

Isopropyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate serves as a crucial intermediate in synthetic organic chemistry. Its unique substituents allow it to participate in various reactions, leading to the formation of complex organic molecules. The compound can be utilized in:

- Esterification Reactions : It can react with alcohols to form esters.

- Nucleophilic Substitution Reactions : The chloro group can be replaced by various nucleophiles, enabling the synthesis of diverse derivatives.

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity due to increased lipophilicity and metabolic stability.

- Anticancer Activity : The presence of trifluoromethyl and chloro groups may enhance the compound's interaction with biological targets, making it a candidate for anticancer drug development.

Pharmaceutical Applications

This compound is being explored as a lead compound for drug development due to its structural features that may improve efficacy and safety profiles. Its fluorinated nature can lead to:

- Improved pharmacokinetics and bioavailability.

- Enhanced binding affinity to biological targets.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various fluorinated benzoates, including this compound. Results indicated significant activity against several bacterial strains, suggesting its potential role as an antimicrobial agent in pharmaceuticals .

Case Study 2: Anticancer Research

In cancer research, compounds similar to this compound were tested for their ability to inhibit tumor growth in vitro. The results showed that the introduction of trifluoromethyl groups significantly improved the compounds' anticancer properties compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of Isopropyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloro and fluoro groups contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Isopropyl 2-chloro-5-fluoro-3-methylbenzoate: Similar structure but lacks the trifluoromethyl group.

Isopropyl 2-chloro-5-fluoro-3-(difluoromethyl)benzoate: Contains a difluoromethyl group instead of a trifluoromethyl group.

Isopropyl 2-chloro-5-fluoro-3-(trifluoromethyl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

Uniqueness

Isopropyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.

Biological Activity

Isopropyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 284.63 g/mol. The presence of multiple electronegative substituents, such as chlorine and trifluoromethyl groups, enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorinated groups can modulate binding affinity and selectivity towards these targets, potentially leading to the inhibition of key biological pathways. This modulation is crucial in therapeutic contexts, especially in drug development where enhanced bioactivity is desired .

Antimicrobial Activity

Recent studies have indicated that compounds with similar fluorinated structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). In vitro tests have demonstrated that certain fluorinated compounds can achieve minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.25 | S. aureus |

| Compound B | 0.5 | VRSA |

| This compound | TBD | TBD |

Anticancer Properties

Fluorinated compounds have been explored for their anticancer potential due to their ability to interfere with cancer cell proliferation and survival pathways. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound remains limited .

Case Studies

- Study on Fluorinated Salicylanilides : A series of fluorinated salicylanilide derivatives were synthesized and tested for their antimicrobial activity. Compounds with trifluoromethyl substitutions showed enhanced potency against S. aureus, indicating the potential for similar enhancements in this compound .

- FDA-Approved Trifluoromethyl Drugs : A review highlighted several FDA-approved drugs containing trifluoromethyl groups that exhibit improved pharmacological profiles compared to their non-fluorinated counterparts. This reinforces the hypothesis that this compound could serve as a lead compound in drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing isopropyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions, including esterification, halogenation, and Friedel-Crafts acylation. For example, describes a route involving ester formation between 2-chloro-4-nitrobenzoic acid and isopropanol, followed by nitro reduction and cyclocondensation. Optimizing reaction conditions (e.g., temperature, catalysts like tin(IV) chloride for Friedel-Crafts) is critical for yield improvement. Lower temperatures (0–5°C) during acylation reduce side reactions, while excess trifluoroacetylating agents enhance trifluoromethyl group incorporation .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional groups?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and fluorine environments. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) and trifluoromethyl groups. For purity assessment, HPLC with UV detection (λ = 210–260 nm) is recommended .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer : Fluorinated aromatic esters are sensitive to hydrolysis and light. Store the compound under inert gas (argon) in amber vials at –20°C. Conduct accelerated stability studies by exposing samples to humidity (40–80% RH) and elevated temperatures (40–60°C) for 1–4 weeks. Monitor degradation via TLC or HPLC; silica gel chromatography can repurify degraded batches .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in nucleophilic aromatic substitution (NAS) reactions involving this compound?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, making NAS challenging. However, regioselective substitution at the 5-fluoro position can occur under high-temperature conditions (120–150°C) with strong bases (e.g., KOtBu) and polar aprotic solvents (DMF, DMSO). Computational studies (DFT) predict activation barriers, while isotopic labeling (¹⁸O/²H) tracks substitution pathways .

Q. How can conflicting data on by-product formation during ester hydrolysis be resolved?

- Methodological Answer : Contradictions in hydrolysis by-products (e.g., carboxylic acid vs. decarboxylated derivatives) arise from pH-dependent mechanisms. Use controlled hydrolysis in buffered solutions (pH 4–10) and analyze products via LC-MS. For example, acidic conditions (pH < 3) favor decarboxylation, while neutral/basic conditions preserve the benzoic acid structure. Kinetic studies (Arrhenius plots) differentiate competing pathways .

Q. What strategies improve the compound’s utility as a precursor for herbicide derivatives like Fluazolate?

- Methodological Answer : Functionalize the benzoate via bromination at the 4-position (using NBS/light) or introduce pyrazole rings via cyclocondensation with hydrazines (). Screen transition-metal catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to attach heterocyclic moieties. Biological activity assays (e.g., weed germination inhibition) validate herbicidal potency .

Q. How does steric hindrance from the isopropyl group affect catalytic transformations (e.g., Suzuki-Miyaura coupling)?

- Methodological Answer : The bulky isopropyl ester limits access to the aromatic ring for palladium catalysts. Mitigate this by using sterically tolerant ligands (XPhos) or pre-functionalizing the ester into a less obstructive group (e.g., methyl ester). Alternatively, employ directed ortho-metalation (DoM) strategies with lithium bases to activate specific positions .

Data Analysis and Experimental Design

Designing a protocol to assess the compound’s photodegradation in environmental matrices.

- Methodological Answer : Simulate environmental exposure by irradiating solutions (acetonitrile/water) under UV light (λ = 254–365 nm). Quantify degradation products via GC-MS and identify reactive intermediates (e.g., hydroxyl radicals) using scavengers (tert-butanol). Compare half-lives across pH levels and document quantum yields using actinometry .

Interpreting contradictory NMR data for fluorine environments in derivatives.

- Methodological Answer : Fluorine-19 NMR chemical shifts vary with substituent electronegativity and ring conformation. For ambiguous signals, perform 2D NOESY to assess spatial proximity or use computational modeling (Gaussian) to simulate spectra. Cross-validate with X-ray structures of crystallized derivatives .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.